

# Structural analysis of Lsd1-IN-15 binding to LSD1

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An In-depth Technical Guide to the Structural Analysis of Inhibitor Binding to LSD1, Featuring GSK2879552 as a Case Study

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structural and biochemical analysis of small molecule inhibitors targeting Lysine-specific demethylase 1 (LSD1). Due to the lack of publicly available data for a specific compound named "Lsd1-IN-15," this document utilizes the well-characterized, clinically relevant inhibitor, GSK2879552, as a primary example.

## Introduction to LSD1 as a Therapeutic Target

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation. It removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This modulation of histone methylation patterns by LSD1 is integral to the control of gene expression. Its dysregulation has been linked to the progression of numerous cancers, establishing LSD1 as a significant target for therapeutic intervention.[2] LSD1 functions within large protein complexes, such as the CoREST and NuRD complexes, and can act as either a transcriptional repressor by demethylating H3K4 or a transcriptional activator through the demethylation of H3K9.[3]

The development of LSD1 inhibitors represents a promising avenue in oncology.[1] These inhibitors are generally classified as either irreversible (covalent) or reversible (non-covalent). Many of the most potent LSD1 inhibitors are mechanism-based inactivators that form a



covalent bond with the FAD cofactor.[4] GSK2879552 is a notable example of a potent, selective, and irreversible LSD1 inhibitor that has progressed into clinical trials.[1]

## **Quantitative Analysis of LSD1 Inhibitors**

The following table presents a summary of the biochemical potency for GSK2879552 alongside other key LSD1 inhibitors, offering a comparative look at their inhibitory activities as determined by various in vitro assays.

Inhibitor	Туре	LSD1 IC50 (nM)	Assay Type	Reference
GSK2879552	Irreversible	~20	HTRF	[5]
ORY-1001 (ladademstat)	Irreversible	<1	HTRF	[3]
IMG-7289 (Bomedemstat)	Irreversible	~30	HTRF	[3]
INCB059872	Irreversible	~50	HTRF	[3]
SP-2577 (Seclidemstat)	Reversible	~2500	HTRF	[3]
Tranylcypromine (TCP)	Irreversible	~5600	HTRF	[3]

# Structural Insights into GSK2879552 Binding to LSD1

The precise mechanism of how GSK2879552 binds to LSD1 has been detailed through X-ray crystallography. As a derivative of tranylographic (TCP), GSK2879552 covalently modifies the FAD cofactor in the enzyme's active site.

Structural data indicates that GSK2879552 settles into the substrate-binding pocket of LSD1. Its cyclopropylamine group is oriented near the isoalloxazine ring of the FAD cofactor. The catalytic action of LSD1, which involves an electron transfer from the substrate to FAD, is cleverly exploited by this class of inhibitors to forge a covalent link.



Key molecular interactions that define the binding of GSK2879552 are:

- Covalent Adduct Formation: The cornerstone of its inhibitory action is the creation of a covalent bond with the FAD cofactor, which permanently deactivates the enzyme.
- Hydrophobic Interactions: The aromatic components of GSK2879552 establish significant hydrophobic interactions with amino acid residues within the active site, enhancing the inhibitor's affinity and selectivity.
- Hydrogen Bonding: In addition to the covalent bond, specific hydrogen bonds between the inhibitor and active site residues provide further stability to the complex.

The detailed structure of the LSD1-GSK2879552 complex offers a valuable template for understanding its potent inhibitory effects and guides the rational design of new, improved LSD1 inhibitors.

## **Methodologies for Key Experiments**

This section outlines the detailed protocols for essential experiments used in the characterization of LSD1 inhibitors such as GSK2879552.

#### **Biochemical Assays for LSD1 Activity**

A variety of in vitro biochemical assays are utilized to ascertain the potency of compounds against LSD1.[6]

The HTRF assay is a widely used, high-throughput method for quantifying LSD1 activity and inhibition.[3]

- Principle: This assay tracks the demethylation of a biotinylated histone H3 peptide substrate.
   A fluorescent donor-labeled antibody detects the product, while a fluorescent acceptor-conjugated streptavidin captures the biotinylated peptide. Proximity between the donor and acceptor generates a FRET signal. LSD1 activity reduces the amount of methylated substrate, leading to a diminished FRET signal.
- Protocol:



- A reaction mixture is prepared with recombinant human LSD1, a biotinylated H3K4me2
   peptide substrate, and varying concentrations of the test compound.
- The mixture is incubated to allow the enzymatic reaction to proceed.
- Detection reagents, including a europium cryptate-labeled anti-H3K4me1 antibody (donor) and streptavidin-XL665 (acceptor), are added to stop the reaction.
- Following another incubation period for antibody binding, the plate is read on an HTRFcompatible device.
- IC50 values are derived from the resulting dose-response curves based on the HTRF ratio.

This assay quantifies the production of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a byproduct of the LSD1-mediated demethylation reaction.[6]

Principle: H<sub>2</sub>O<sub>2</sub> produced by LSD1 is utilized by horseradish peroxidase (HRP) to oxidize a
substrate like Amplex Red, yielding the fluorescent product resorufin. The rate of
fluorescence increase is directly proportional to LSD1 activity.

#### Protocol:

- A reaction mixture is prepared containing the LSD1 enzyme, H3 peptide substrate, HRP, and Amplex Red.
- The test compound is added at various concentrations.
- The increase in fluorescence is monitored over time with a fluorescence plate reader.
- Initial reaction rates are calculated to determine IC50 values.

#### X-ray Crystallography for Structural Determination

Solving the co-crystal structure of an inhibitor bound to LSD1 provides critical insights into its binding mode.

Protocol:



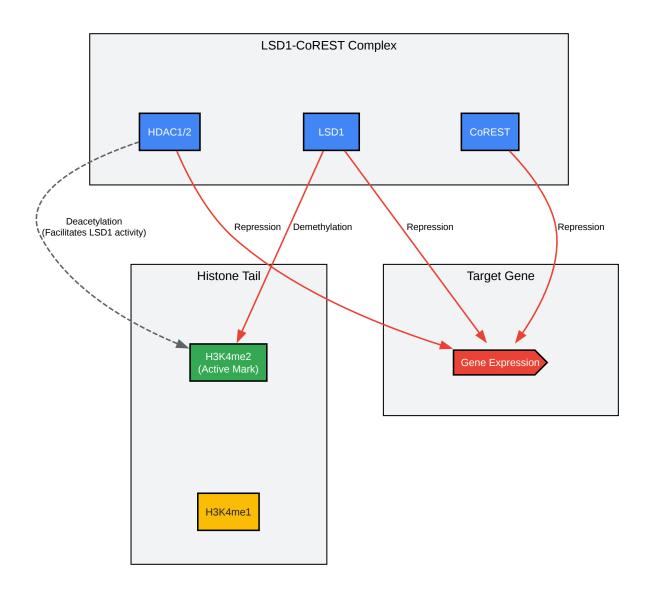
- Protein Production: The LSD1-CoREST complex is expressed and purified.
- Crystallization: Crystallization trials are conducted using vapor diffusion methods.
- Inhibitor Introduction: The inhibitor is introduced to the protein crystals via soaking or cocrystallization.
- Data Collection: X-ray diffraction data is collected from cryo-cooled crystals at a synchrotron facility.
- Structure Solution: The crystal structure is solved using molecular replacement and refined to yield the final atomic model.

### **Visual Representations**

The following diagrams provide visual explanations of LSD1's biological role and the process of inhibitor analysis.

#### **LSD1** in Transcriptional Regulation



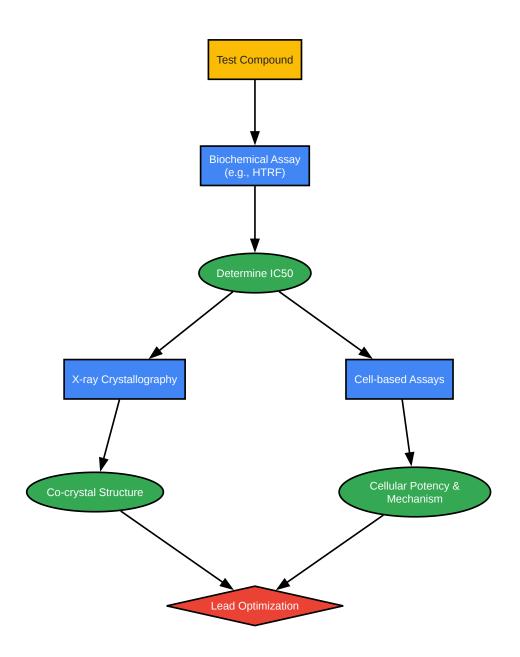


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Caption: LSD1-mediated transcriptional repression pathway.

#### **Characterization Workflow for LSD1 Inhibitors**



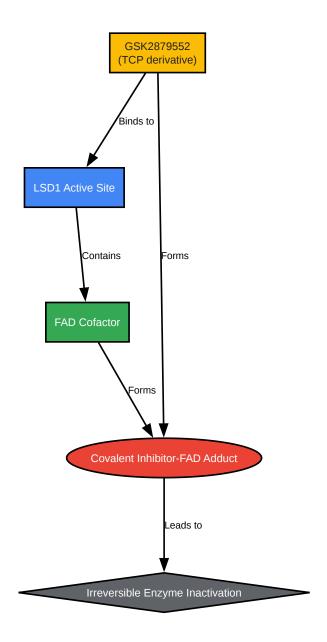


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Caption: Workflow for the characterization of LSD1 inhibitors.

#### Binding Mechanism of GSK2879552 to LSD1





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Caption: Binding mechanism of GSK2879552 to LSD1.



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